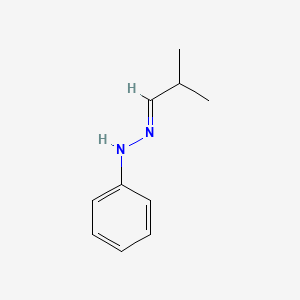

Propanal, 2-methyl-, phenylhydrazone

Description

Significance of Hydrazone Derivatives in Organic Synthesis

Hydrazones, and their derivatives, are a cornerstone in the field of organic synthesis due to their versatile reactivity. The carbon-nitrogen double bond (C=N) in the hydrazone moiety provides a site for various chemical transformations. These compounds are key intermediates in a number of classical and contemporary organic reactions. For instance, they are pivotal in the Wolff-Kishner reduction, a method for converting carbonyl groups to methylene (B1212753) groups. nist.gov Furthermore, hydrazones can be readily converted into other functional groups and are instrumental in the construction of various heterocyclic rings, which are prevalent in pharmaceuticals and natural products. Their ability to act as both electrophiles and nucleophiles under different conditions makes them powerful tools for synthetic chemists.

Historical Context of Phenylhydrazone Chemistry

The study of phenylhydrazones is deeply rooted in the history of organic chemistry, with the pioneering work of Nobel laureate Hermann Emil Fischer in the late 19th century. Fischer's discovery of phenylhydrazine (B124118) in 1875 was a landmark achievement. nist.gov He subsequently utilized this reagent in his seminal work on the structure elucidation of carbohydrates. Fischer found that sugars react with phenylhydrazine to form well-defined crystalline derivatives called osazones, which are a type of bis(phenylhydrazone). This allowed for the separation and characterization of different sugars, a task that was notoriously difficult at the time. This foundational work not only revolutionized carbohydrate chemistry but also laid the groundwork for the broader field of hydrazone chemistry. The Fischer indole (B1671886) synthesis, also developed by Emil Fischer, further highlights the importance of phenylhydrazones as it provides a direct route to the indole ring system, a privileged scaffold in medicinal chemistry. nist.gov

Scope of Research on Propanal, 2-methyl-, Phenylhydrazone

While the broader class of phenylhydrazones has been extensively studied, dedicated research focusing solely on Propanal, 2-methyl-, phenylhydrazone is more limited. Much of the understanding of its chemistry is inferred from the well-established reactivity of related phenylhydrazones.

Synthesis and Characterization: The primary route for the synthesis of Propanal, 2-methyl-, phenylhydrazone is the acid-catalyzed condensation of 2-methylpropanal (isobutyraldehyde) with phenylhydrazine. nist.gov The reaction proceeds via nucleophilic attack of the nitrogen atom of phenylhydrazine on the carbonyl carbon of the aldehyde, followed by dehydration.

Detailed Research Findings: Specific experimental spectroscopic data for Propanal, 2-methyl-, phenylhydrazone is not widely available in publicly accessible databases. However, the expected spectroscopic characteristics can be predicted based on its structure and data from analogous compounds.

NMR Spectroscopy: In ¹H NMR, one would expect to see signals corresponding to the aromatic protons of the phenyl group, a signal for the N-H proton, and signals for the protons of the isobutyl group (the methine CH and the two methyl groups). The aldehydic proton signal from the starting material (around 9.6 ppm for 2-methylpropanal) would be absent. libretexts.org

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by the absence of the strong C=O stretching band of the starting aldehyde (typically around 1720-1740 cm⁻¹ for aliphatic aldehydes). docbrown.info Key absorptions would include N-H stretching, C-H stretching from the aromatic and aliphatic portions, and the C=N stretching of the hydrazone group.

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to its molecular weight. Fragmentation patterns would likely involve cleavage of the N-N bond and fragmentation of the isobutyl group.

Reactivity and Potential Applications: A primary area of research interest for Propanal, 2-methyl-, phenylhydrazone is its potential as a substrate in the Fischer indole synthesis. Acid-catalyzed cyclization of this compound would be expected to yield 2,3-dimethylindole. The reaction mechanism involves a nist.govnist.gov-sigmatropic rearrangement of the corresponding enamine tautomer. nist.gov The steric bulk of the isopropyl group could influence the reaction conditions required and the regioselectivity in substituted phenylhydrazines.

Furthermore, the C=N bond of Propanal, 2-methyl-, phenylhydrazone can undergo reduction to form the corresponding hydrazine (B178648) derivative or oxidation to yield other nitrogen-containing compounds. Its role as a ligand in coordination chemistry, a common application for hydrazone derivatives, also presents a potential avenue for research.

Data Tables

Table 1: Physical and Chemical Properties of Propanal, 2-methyl-, phenylhydrazone

| Property | Value |

| Molecular Formula | C10H14N2 chemspider.comchemicalbook.com |

| Average Mass | 162.236 Da chemspider.com |

| Monoisotopic Mass | 162.115698 Da chemspider.com |

| IUPAC Name | (1E)-1-(2-Methylpropylidene)-2-phenylhydrazine chemspider.com |

| Synonyms | Isobutyraldehyde (B47883) phenylhydrazone, Phenylhydrazone isobutyraldehyde chemspider.com |

| CAS Number | 68184-48-5 chemspider.com |

Interactive Data Table: Properties of Starting Materials

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) |

| 2-Methylpropanal | C4H8O | 72.11 | 63-64 |

| Phenylhydrazine | C6H8N2 | 108.14 | 243.5 |

Structure

3D Structure

Properties

Molecular Formula |

C10H14N2 |

|---|---|

Molecular Weight |

162.23 g/mol |

IUPAC Name |

N-[(E)-2-methylpropylideneamino]aniline |

InChI |

InChI=1S/C10H14N2/c1-9(2)8-11-12-10-6-4-3-5-7-10/h3-9,12H,1-2H3/b11-8+ |

InChI Key |

JRPJYFGSRTYOBF-DHZHZOJOSA-N |

Isomeric SMILES |

CC(C)/C=N/NC1=CC=CC=C1 |

Canonical SMILES |

CC(C)C=NNC1=CC=CC=C1 |

Origin of Product |

United States |

Synthetic Methodologies for Propanal, 2 Methyl , Phenylhydrazone and Its Analogues

Direct Condensation Approaches

The most common and direct method for the synthesis of Propanal, 2-methyl-, phenylhydrazone is the condensation reaction between 2-methylpropanal and phenylhydrazine (B124118). This reaction involves the nucleophilic attack of the nitrogen atom of phenylhydrazine on the carbonyl carbon of 2-methylpropanal, followed by the elimination of a water molecule to form the C=N double bond characteristic of a hydrazone.

Reaction of 2-Methylpropanal with Phenylhydrazine

The direct reaction between 2-methylpropanal and phenylhydrazine is a straightforward method for the synthesis of Propanal, 2-methyl-, phenylhydrazone. Typically, equimolar amounts of the aldehyde and hydrazine (B178648) are mixed in a suitable solvent, such as ethanol or acetic acid. The reaction can often proceed at room temperature, but gentle heating may be employed to increase the reaction rate. The product, being a solid, may precipitate from the reaction mixture upon formation or after cooling, and can be isolated by filtration. Recrystallization from a suitable solvent like ethanol is a common purification method.

A general experimental procedure involves dissolving phenylhydrazine in a solvent, followed by the addition of 2-methylpropanal. The mixture is then stirred for a period ranging from a few minutes to several hours, and the resulting solid product is collected.

Catalytic Effects in Hydrazone Formation

The rate and efficiency of hydrazone formation can be significantly enhanced by the use of catalysts. Both acid and heterogeneous catalysts have been employed to facilitate the condensation reaction.

The condensation reaction between aldehydes and hydrazines is often catalyzed by the presence of a small amount of acid. nih.gov The acid protonates the carbonyl oxygen of the aldehyde, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by the hydrazine. This leads to the formation of a tetrahedral intermediate. The acid then facilitates the dehydration of this intermediate by protonating the hydroxyl group, making it a better leaving group (water).

Commonly used acid catalysts include mineral acids like hydrochloric acid (HCl) and sulfuric acid (H₂SO₄), as well as organic acids such as acetic acid. nih.gov A few drops of glacial acetic acid are often sufficient to catalyze the reaction effectively. nih.gov The reaction is typically carried out in a protic solvent like ethanol. For instance, a mixture of the aldehyde and phenylhydrazine can be refluxed in ethanol with a catalytic amount of acetic acid to achieve high yields of the corresponding phenylhydrazone. nih.gov

Table 1: Effect of Acid Catalysis on Hydrazone Synthesis

| Aldehyde | Hydrazine | Catalyst | Solvent | Conditions | Yield (%) |

|---|---|---|---|---|---|

| Aromatic Aldehyde | Phenylhydrazine | Glacial Acetic Acid | None | Stirring at room temperature | High |

Note: Specific yield for the second entry was not provided in the source material.

In recent years, heterogeneous catalysts have gained prominence in organic synthesis due to their ease of separation from the reaction mixture, reusability, and often milder reaction conditions. Silica-supported ferric chloride (FeCl₃/SiO₂) nanoparticles have emerged as an efficient and robust heterogeneous catalyst for various organic transformations, including those involving aldehydes. core.ac.uknih.govresearchgate.net

While a specific application of FeCl₃/SiO₂ nanoparticles for the synthesis of Propanal, 2-methyl-, phenylhydrazone has not been detailed in the available literature, their catalytic activity in reactions involving aldehydes suggests potential applicability. The preparation of this catalyst typically involves the impregnation of nano-silica with a solution of ferric chloride, followed by drying. core.ac.uk The Lewis acidic nature of the supported FeCl₃ is believed to activate the carbonyl group of the aldehyde, facilitating the nucleophilic attack by the hydrazine, similar to the mechanism of acid catalysis.

Table 2: Application of FeCl₃/SiO₂ in Aldehyde Reactions

| Reactants | Catalyst | Conditions | Product |

|---|---|---|---|

| 1,2-Diaminobenzene and aromatic aldehydes | FeCl₃/SiO₂ | 75 °C, solvent-free | Benzimidazoles |

| 2-Naphthol, dimedone, and aryl aldehydes | FeCl₃/SiO₂ | Solvent-free | 14-Aryl-14H-dibenzo[a,j]xanthenes |

The use of such a catalyst could offer advantages such as shorter reaction times, high yields, and simple work-up procedures. core.ac.uk

Modern synthetic chemistry places a strong emphasis on the development of environmentally benign methods. Green chemistry principles, such as the use of safer solvents, energy efficiency, and waste reduction, are increasingly being applied to the synthesis of hydrazones.

Strategies that align with green chemistry for hydrazone synthesis include:

Solvent-free reactions: Conducting the condensation reaction without a solvent, often with microwave irradiation, can significantly reduce waste and reaction times. thieme-connect.comresearchgate.netminarjournal.com

Aqueous media: Using water as a solvent is a green alternative to volatile organic solvents. orientjchem.org The synthesis of some hydrazone derivatives has been successfully carried out by refluxing the reactants in water. orientjchem.org

Microwave-assisted synthesis: Microwave irradiation can accelerate the reaction, leading to shorter reaction times and often higher yields compared to conventional heating methods. thieme-connect.comresearchgate.netminarjournal.com This technique is particularly effective in solvent-free conditions. minarjournal.com

Table 3: Green Synthesis Approaches for Hydrazones

| Method | Reactants | Conditions | Advantages |

|---|---|---|---|

| Microwave Irradiation | Aromatic aldehydes and hydrazides | Solvent-free, 5 minutes | High yields (92-96%), short reaction time |

Synthesis via Functional Group Interconversions

One such approach involves the synthesis of hydrazones from alcohols. This can be achieved through a catalytic acceptorless dehydrogenative coupling of arylhydrazines and alcohols. This method allows for the direct formation of the C=N bond of the hydrazone from an alcohol, which is a more oxidized precursor than an aldehyde.

Another potential route involves the reaction of alkyl halides with hydrazines. A base-promoted tandem condensation and N-alkylation reaction of aldehydes and hydrazines with alkyl halides can produce trisubstituted hydrazones. While this method typically leads to more substituted products, it demonstrates the feasibility of forming the hydrazone structure from an alkyl halide precursor.

Oxidation of Hydrazone Precursors (e.g., Methyl and Hydroxymethyl Arylhydrazones)

The synthesis of phenylhydrazones can be achieved through the oxidation of suitable precursors. This method, while not extensively documented specifically for propanal, 2-methyl-, phenylhydrazone, represents a valid synthetic strategy for arylhydrazones in general. The oxidation of methyl and hydroxymethyl arylhydrazones can provide a route to the desired hydrazone products. The reaction typically involves the use of a suitable oxidizing agent to convert the methyl or hydroxymethyl group into the imine carbon of the hydrazone.

Coupling Reactions Involving Arylhydrazonals

Coupling reactions provide another versatile approach to the synthesis of phenylhydrazone derivatives. While direct coupling to form propanal, 2-methyl-, phenylhydrazone is not a standard named reaction, related coupling strategies are well-established in organic synthesis. For instance, palladium-catalyzed cross-coupling reactions have been utilized to form C-N bonds, which could be adapted for the synthesis of complex hydrazone structures.

Large-Scale Synthetic Considerations and Yield Optimization

The transition from laboratory-scale synthesis to large-scale industrial production of propanal, 2-methyl-, phenylhydrazone and its derivatives requires careful consideration of several factors to ensure efficiency, safety, and cost-effectiveness. Key aspects include the choice of starting materials, reaction conditions, and purification methods.

For the synthesis of related phenylhydrazone derivatives, optimization of reaction parameters such as temperature, solvent, and catalyst loading is crucial for maximizing yield and minimizing reaction times. For example, in the synthesis of certain fungicidal phenylhydrazones, reaction conditions were optimized by adjusting the molar ratios of reactants and the type of catalyst, leading to significantly improved yields nih.gov. Continuous flow synthesis processes have also been developed for phenylhydrazine salts, which can offer advantages in terms of reaction control, safety, and scalability compared to batch processes.

Synthesis of Structural Analogues and Derivatives

The modification of the basic propanal, 2-methyl-, phenylhydrazone structure has led to the development of a wide range of analogues with diverse properties and applications. The following sections detail the synthesis of some important classes of these derivatives.

N-Substituted Hydrazides and Hydrazonoyl Derivatives

N-substituted hydrazides and their corresponding hydrazonoyl derivatives are important classes of compounds with various biological activities. The synthesis of N-substituted hydrazides can be achieved through several routes, including the reaction of carboxylic acid derivatives with substituted hydrazines. For instance, N'-phenylhydrazides have been synthesized by the condensation of various carboxylic acids with phenylhydrazine hydrochloride.

Hydrazonoyl halides, which are precursors to hydrazonoyl derivatives, can be synthesized by the direct halogenation of arylhydrazones. These versatile intermediates can then be used to construct a variety of heterocyclic systems.

Epoxypropyl Phenylhydrazones

Epoxypropyl phenylhydrazones are a class of derivatives that have been investigated for their potential applications in materials science. A scalable synthesis of N-2,3-epoxypropyl N-phenylhydrazones has been developed, involving the reaction of the corresponding N-phenylhydrazone with epichlorohydrin in the presence of a base such as potassium hydroxide. This reaction can be performed on a large scale to produce these derivatives in good yields. The optimization of this process involved adjusting the reaction temperature and the choice of base to reduce reaction times and improve efficiency.

Fluorinated Hydrazone Analogues

The introduction of fluorine atoms into organic molecules can significantly alter their physical, chemical, and biological properties. The synthesis of fluorinated hydrazone analogues has been an area of active research. Various methods have been developed for the synthesis of these compounds, including:

Condensation of fluorinated carbonyl compounds with arylhydrazines: This is a direct approach where a fluorine-containing aldehyde or ketone is reacted with a substituted hydrazine.

Japp–Klingemann reaction: This reaction involves the coupling of aryldiazonium salts with active methylene (B1212753) compounds to produce arylhydrazones, which can be designed to contain fluorine atoms.

Direct fluorination: More recent methods have focused on the direct introduction of fluorine onto the hydrazone scaffold using electrophilic fluorinating reagents.

The choice of synthetic route often depends on the desired position of the fluorine atom and the availability of starting materials.

Chemical Reactivity and Mechanistic Investigations of Propanal, 2 Methyl , Phenylhydrazone

Nucleophilic Addition Mechanisms

The formation of Propanal, 2-methyl-, phenylhydrazone is a classic example of a nucleophilic addition reaction, specifically a condensation reaction between isobutyraldehyde (B47883) (Propanal, 2-methyl-) and phenylhydrazine (B124118). This reaction is fundamental in organic chemistry for the synthesis of hydrazones, a class of compounds with the structure R¹R²C=NNH₂ pharmaguideline.com.

Detailed Analysis of Carbonyl Condensation with Hydrazines

The condensation reaction to form Propanal, 2-methyl-, phenylhydrazone from isobutyraldehyde and phenylhydrazine is typically catalyzed by acid. The mechanism involves the nucleophilic attack of the terminal nitrogen atom of phenylhydrazine on the electrophilic carbonyl carbon of isobutyraldehyde.

The generally accepted mechanism for this acid-catalyzed reaction proceeds through the following key steps:

Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of isobutyraldehyde by an acid catalyst. This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

Nucleophilic Attack by Phenylhydrazine: The terminal amino group (-NH₂) of phenylhydrazine, acting as the nucleophile, attacks the protonated carbonyl carbon. The lone pair of electrons on the nitrogen atom of the -NH₂ group is more available for nucleophilic attack compared to the nitrogen atom directly attached to the phenyl ring, where the lone pair is delocalized into the aromatic system brainkart.com.

Proton Transfer: A proton is transferred from the attacking nitrogen atom to the oxygen atom, forming a carbinolamine intermediate.

Protonation of the Hydroxyl Group: The hydroxyl group of the carbinolamine intermediate is protonated by the acid catalyst, forming a good leaving group (water).

Dehydration: The lone pair of electrons on the adjacent nitrogen atom facilitates the elimination of a water molecule, leading to the formation of a C=N double bond and the corresponding phenylhydrazone.

Influence of Steric and Electronic Factors on Reactivity

The rate and equilibrium of the formation of Propanal, 2-methyl-, phenylhydrazone are influenced by both steric and electronic factors arising from the structures of isobutyraldehyde and phenylhydrazine.

Steric Factors:

The presence of the isopropyl group in isobutyraldehyde introduces steric hindrance around the carbonyl carbon. This bulkiness can hinder the approach of the nucleophile, phenylhydrazine, to the electrophilic carbonyl carbon libretexts.orgresearchgate.net. Generally, aldehydes are more reactive than ketones in nucleophilic addition reactions due to reduced steric hindrance libretexts.orgresearchgate.net. While the isopropyl group in isobutyraldehyde is bulkier than the methyl group in acetaldehyde, it is less sterically demanding than the two alkyl groups in a ketone. Therefore, the formation of its phenylhydrazone is expected to be sterically less hindered than the formation of a phenylhydrazone from a ketone with a similar number of carbon atoms.

Kinetic studies on the formation of hydrazones from various aldehydes and ketones have shown that an increase in steric bulk around the carbonyl group generally leads to a decrease in the reaction rate study.com.

Electronic Factors:

Isobutyraldehyde: The isopropyl group is an electron-donating group through induction. This electron-donating effect slightly reduces the partial positive charge on the carbonyl carbon, making it less electrophilic and thus potentially slowing down the rate of nucleophilic attack compared to formaldehyde or acetaldehyde libretexts.org. However, aliphatic aldehydes are generally more reactive than aromatic aldehydes because the aromatic ring in the latter can delocalize the positive charge of the carbonyl carbon through resonance, making it less electrophilic youtube.commdpi.com.

Interactive Data Table: Relative Reactivity of Carbonyl Compounds in Hydrazone Formation

| Carbonyl Compound | Relative Rate of Hydrazone Formation (k_rel) | Steric Hindrance | Electronic Effect |

| Formaldehyde | High | Low | Less electron donation |

| Acetaldehyde | Moderate | Moderate | Moderate electron donation |

| Isobutyraldehyde | Lower than Acetaldehyde | Higher | Increased electron donation |

| Acetone (a ketone) | Low | High | High electron donation |

| Benzaldehyde | Very Low | Moderate | Resonance stabilization |

Reduction Reactions

Propanal, 2-methyl-, phenylhydrazone, like other hydrazones, can undergo reduction reactions, most notably the Wolff-Kishner reduction.

Wolff-Kishner Reduction Mechanism

The Wolff-Kishner reduction is a powerful method for the deoxygenation of aldehydes and ketones to their corresponding alkanes under basic conditions libretexts.orgbyjus.comalfa-chemistry.com. The reaction proceeds via the formation of a hydrazone intermediate, which is then heated with a strong base, such as potassium hydroxide or potassium tert-butoxide, in a high-boiling solvent like ethylene glycol or dimethyl sulfoxide (DMSO) brainkart.com.

For Propanal, 2-methyl-, phenylhydrazone, the Wolff-Kishner reduction would convert the C=N bond to a CH₂ group, ultimately yielding isobutane and aniline after cleavage of the N-N bond and subsequent reaction steps.

The mechanism of the Wolff-Kishner reduction involves the following steps:

Formation of the Hydrazone: The first step is the formation of the hydrazone, in this case, Propanal, 2-methyl-, phenylhydrazone, from isobutyraldehyde and phenylhydrazine, as detailed in section 3.1.1.

Deprotonation of the Hydrazone: The strong base deprotonates the -NH- group of the hydrazone to form a resonance-stabilized hydrazone anion.

Tautomerization: The hydrazone anion undergoes tautomerization to form a diimide anion. This is often the rate-determining step of the reaction alfa-chemistry.com.

Protonation: The diimide anion is protonated by a proton source, typically the solvent, at the carbon atom.

Second Deprotonation: The terminal nitrogen is deprotonated again by the strong base.

Elimination of Nitrogen Gas: The resulting unstable intermediate collapses with the irreversible loss of a molecule of nitrogen gas (N₂), a thermodynamically very stable molecule, which drives the reaction to completion. This step generates a carbanion.

Protonation of the Carbanion: The carbanion is rapidly protonated by the solvent to yield the final alkane product, isobutane in this case.

The use of a pre-formed hydrazone can sometimes be advantageous, potentially leading to reduced reaction times and milder conditions brainkart.comalfa-chemistry.com. However, sterically hindered carbonyl compounds, like isobutyraldehyde to some extent, may require higher temperatures for the reduction to proceed efficiently.

Photo-Induced Dehalogenation Promoted by Phenylhydrazine

Recent research has demonstrated that phenylhydrazine can act as a promoter in photo-induced, transition-metal-free dehalogenation reactions of aryl halides. This process is initiated by light and involves a radical-mediated mechanism.

A plausible mechanism for this reaction, based on studies with aryl halides, involves the following steps:

Formation of a Phenylhydrazine Anion: In the presence of a base, phenylhydrazine is deprotonated to form its corresponding anion.

Photo-induced Electron Transfer: Under irradiation with light (e.g., blue LED), the phenylhydrazine anion can donate an electron to an aryl halide, leading to the formation of a phenylhydrazine radical and a radical anion of the aryl halide.

Fragmentation of the Radical Anion: The aryl halide radical anion fragments to produce an aryl radical and a halide anion.

Hydrogen Atom Abstraction: The aryl radical then abstracts a hydrogen atom from a suitable donor in the reaction mixture, such as another molecule of phenylhydrazine or the solvent, to yield the dehalogenated arene product.

While this reaction has been demonstrated for the dehalogenation of aryl halides, the potential for Propanal, 2-methyl-, phenylhydrazone to participate in similar photo-induced reactions as a hydrogen donor or an electron donor has not been explicitly detailed in the provided search results. However, the underlying principles suggest that the N-H protons of the hydrazone moiety could potentially be involved in radical-mediated processes.

Hydrolysis of Hydrazones

The formation of hydrazones is a reversible reaction, and thus, Propanal, 2-methyl-, phenylhydrazone can be hydrolyzed back to isobutyraldehyde and phenylhydrazine under appropriate conditions. The hydrolysis of hydrazones is typically catalyzed by acid.

The mechanism of acid-catalyzed hydrolysis of hydrazones is essentially the reverse of the formation mechanism:

Protonation of the Imine Nitrogen: The reaction is initiated by the protonation of the imine nitrogen of the hydrazone by an acid. This makes the imine carbon more electrophilic.

Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the electrophilic imine carbon.

Proton Transfer: A proton is transferred from the attacking water molecule to the nitrogen atom of the original hydrazone moiety. This results in the formation of a carbinolamine intermediate.

Protonation of the Amino Group: The amino group of the carbinolamine intermediate is protonated by the acid catalyst.

Elimination of Phenylhydrazine: The lone pair of electrons on the hydroxyl oxygen facilitates the elimination of phenylhydrazine, reforming the carbonyl group of isobutyraldehyde.

The rate of hydrolysis of hydrazones is pH-dependent. The reaction is generally faster at lower pH values due to the efficient protonation of the imine nitrogen. The stability of the hydrazone towards hydrolysis is also influenced by steric and electronic factors. Steric hindrance around the C=N bond can slow down the rate of hydrolysis by impeding the approach of the water nucleophile.

Interactive Data Table: Factors Influencing Hydrazone Hydrolysis

| Factor | Influence on Hydrolysis Rate | Rationale |

| Low pH | Increases | Efficient protonation of the imine nitrogen, increasing the electrophilicity of the carbon. |

| High pH | Decreases | Less available protons for the initial activation step. |

| Steric Hindrance | Decreases | Hinders the nucleophilic attack of water on the imine carbon. |

| Electron-withdrawing groups on the phenyl ring | Increases | Increases the electrophilicity of the imine carbon. |

| Electron-donating groups on the phenyl ring | Decreases | Decreases the electrophilicity of the imine carbon. |

Mechanistic Pathways of Hydrazone Hydrolysis

The hydrolysis of hydrazones, including Propanal, 2-methyl-, phenylhydrazone, is a reversible process that proceeds through a carbinolamine intermediate. This reaction is generally understood to be catalyzed by acid. The accepted mechanism involves the protonation of the nitrogen atom of the C=N double bond, which increases the electrophilicity of the adjacent carbon atom. Subsequently, a water molecule acts as a nucleophile, attacking the carbon atom and leading to the formation of a tetrahedral carbinolamine intermediate. This intermediate then undergoes further proton transfer and eventual collapse, yielding the parent aldehyde or ketone (in this case, 2-methylpropanal) and the corresponding hydrazine (B178648) (phenylhydrazine).

Protonation of the imine nitrogen: The lone pair of electrons on the nitrogen atom of the hydrazone abstracts a proton from an acid catalyst.

Nucleophilic attack by water: A water molecule attacks the electrophilic carbon of the protonated hydrazone.

Proton transfer: A proton is transferred from the oxygen atom of the attacking water molecule to the nitrogen atom of the original hydrazine moiety.

Elimination of the hydrazine: The C-N bond cleaves, releasing the stable hydrazine molecule and regenerating the carbonyl group of the aldehyde.

Computational studies, such as those employing Density Functional Theory (DFT), have been utilized to model the energetics of these steps and to analyze the transition states involved in the hydrolysis of hydrazones. These theoretical approaches help to further elucidate the detailed electronic and structural changes that occur throughout the reaction pathway.

pH-Dependent Hydrolytic Stability

The stability of hydrazones towards hydrolysis is significantly influenced by the pH of the surrounding medium. Generally, hydrazones exhibit greater stability at neutral and basic pH values, while their hydrolysis is accelerated under acidic conditions. This pH-dependency is a direct consequence of the acid-catalyzed mechanism described in the preceding section.

At low pH, the increased concentration of protons leads to a higher population of the protonated hydrazone species, which is more susceptible to nucleophilic attack by water. Consequently, the rate of hydrolysis increases as the pH decreases. Conversely, in neutral or alkaline solutions, the concentration of the protonated hydrazone is negligible, and the rate of hydrolysis is significantly slower.

The following table illustrates the general relationship between pH and the hydrolytic stability of hydrazones:

| pH Range | Relative Rate of Hydrolysis | General Stability |

| Acidic (pH < 7) | High | Low |

| Neutral (pH ≈ 7) | Low | High |

| Basic (pH > 7) | Very Low | Very High |

It is important to note that the electronic and steric properties of the substituents on both the carbonyl and hydrazine moieties can also influence the pH-dependent stability. For Propanal, 2-methyl-, phenylhydrazone, the electron-donating nature of the isopropyl group may slightly modulate the electronic properties of the C=N bond, but the overarching principle of acid-catalyzed hydrolysis remains the dominant factor governing its stability in aqueous environments.

Oxidation Pathways of Hydrazone Compounds

Autoxidation Processes and Alpha-Azohydroperoxide Formation

Hydrazones, particularly those with a hydrogen atom on the nitrogen adjacent to the C=N bond, are susceptible to autoxidation in the presence of molecular oxygen. This process is a free-radical chain reaction that leads to the formation of various oxidation products, with alpha-azohydroperoxides being key intermediates.

The autoxidation of a hydrazone like Propanal, 2-methyl-, phenylhydrazone is initiated by the abstraction of the N-H hydrogen atom by a radical species, forming a resonance-stabilized hydrazonyl radical. This radical can then react with molecular oxygen to form a peroxy radical. Subsequent hydrogen abstraction from another hydrazone molecule by the peroxy radical propagates the chain reaction and yields an alpha-azohydroperoxide.

The general steps of the autoxidation process are as follows:

Initiation: Formation of an initial radical species.

Propagation:

Abstraction of the N-H hydrogen from the hydrazone to form a hydrazonyl radical.

Reaction of the hydrazonyl radical with O₂ to form a peroxy radical.

Abstraction of an N-H hydrogen from another hydrazone molecule by the peroxy radical to form an alpha-azohydroperoxide and a new hydrazonyl radical.

Termination: Combination of radical species to form non-radical products.

The alpha-azohydroperoxides formed are often unstable and can decompose to form a variety of products, including ketones, alcohols, and nitrogen gas.

Electronic and Steric Effects on Autoxidation Rates

The rate of autoxidation of hydrazones is influenced by both electronic and steric factors related to the substituents on the hydrazone molecule.

Electronic Effects: Electron-donating groups on the phenyl ring of the phenylhydrazone moiety can increase the rate of autoxidation. This is because these groups can stabilize the developing positive charge in the transition state of the hydrogen abstraction step, making the N-H bond more susceptible to cleavage. Conversely, electron-withdrawing groups on the phenyl ring tend to decrease the rate of autoxidation.

Steric Effects: The steric bulk of the substituents near the reaction center can also affect the rate of autoxidation. In the case of Propanal, 2-methyl-, phenylhydrazone, the isopropyl group attached to the carbonyl carbon introduces some steric hindrance. This steric bulk can hinder the approach of the radical species to the N-H bond, potentially slowing down the rate of the initial hydrogen abstraction step. Similarly, steric hindrance can also influence the rate of reaction of the hydrazonyl radical with oxygen. Therefore, it is expected that the autoxidation of Propanal, 2-methyl-, phenylhydrazone would be slower than that of a phenylhydrazone derived from a less sterically hindered aldehyde.

Reactions with Halogenating Agents (e.g., Thionyl Chloride)

The reaction of hydrazones with halogenating agents, such as thionyl chloride (SOCl₂), can lead to a variety of products depending on the structure of the hydrazone and the reaction conditions. While specific studies on the reaction of Propanal, 2-methyl-, phenylhydrazone with thionyl chloride are not extensively documented, the general reactivity of phenylhydrazones with this reagent is known to yield products such as N-arylhydrazonoyl chlorides.

The reaction likely proceeds through the initial formation of a chlorosulfite intermediate, followed by the elimination of sulfur dioxide and a chloride ion to generate the hydrazonoyl chloride. This product is a versatile synthetic intermediate that can be used in the synthesis of various heterocyclic compounds.

In some cases, particularly with N-acylhydrazones, treatment with thionyl chloride can lead to the formation of 1,2,3-thiadiazoles. This transformation involves a cyclization reaction with the incorporation of a sulfur atom from the thionyl chloride.

Given the structure of Propanal, 2-methyl-, phenylhydrazone, the formation of the corresponding N-phenyl-2-methylpropanohydrazonoyl chloride would be the expected outcome upon reaction with thionyl chloride under appropriate conditions.

Mechanistic Elucidation through Advanced Techniques

The elucidation of the mechanisms of hydrazone reactions has been greatly advanced by the application of a variety of modern analytical and computational techniques. These methods provide detailed insights into the reaction pathways, intermediates, and transition states that are often difficult to study by classical methods alone.

Spectroscopic Techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable tools for monitoring the progress of hydrazone reactions, such as hydrolysis or exchange reactions. By observing the changes in the chemical shifts and signal intensities of the reactants and products over time, kinetic data can be obtained. Advanced NMR techniques, such as 2D NMR, can be used to confirm the structures of intermediates and products.

UV-Visible (UV-Vis) Spectroscopy: Changes in the electronic structure of the hydrazone during a reaction can be monitored by UV-Vis spectroscopy. This is particularly useful for studying the kinetics of reactions where there is a significant change in the chromophore.

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy can be used to identify the functional groups present in the reactants, intermediates, and products. The disappearance of the C=N stretching vibration of the hydrazone and the appearance of the C=O stretching vibration of the aldehyde can be used to follow the course of hydrolysis.

Computational Studies:

Density Functional Theory (DFT): DFT calculations have become a powerful tool for investigating the mechanisms of chemical reactions. By modeling the potential energy surface of a reaction, it is possible to calculate the energies of reactants, products, intermediates, and transition states. This allows for the determination of the most likely reaction pathway and provides insights into the electronic and steric factors that control the reactivity. DFT has been successfully applied to study the mechanisms of hydrazone hydrolysis and oxidation.

These advanced techniques, often used in combination, provide a comprehensive picture of the mechanistic details of hydrazone reactions, contributing to a deeper understanding of their chemical behavior.

In-Situ Nuclear Magnetic Resonance Spectroscopy for Reaction Monitoring

In-situ Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive analytical technique utilized to monitor the progress of chemical reactions in real-time directly within the NMR tube. iastate.edu This method provides valuable insights into reaction kinetics, the formation of transient intermediates, and the elucidation of reaction mechanisms. By acquiring a series of NMR spectra at different time intervals, it is possible to track the concentration changes of reactants, intermediates, and products throughout the course of a reaction. iastate.edu

For reactions involving Propanal, 2-methyl-, phenylhydrazone, such as the Fischer indole (B1671886) synthesis, in-situ ¹H NMR spectroscopy can be employed to follow the conversion of the hydrazone to the corresponding indole. The Fischer indole synthesis involves the reaction of a phenylhydrazine with an aldehyde or ketone under acidic conditions, proceeding through a phenylhydrazone intermediate. wikipedia.org The mechanism involves the initial formation of the phenylhydrazone, which then isomerizes to an enamine. This is followed by a nih.govnih.gov-sigmatropic rearrangement and subsequent cyclization and elimination of ammonia to form the aromatic indole ring. wikipedia.org

Monitoring such a reaction using in-situ NMR would involve observing the disappearance of the characteristic signals of Propanal, 2-methyl-, phenylhydrazone and the simultaneous appearance of new signals corresponding to the intermediates and the final indole product. For instance, the chemical shifts of the protons in the starting hydrazone would decrease in intensity over time, while new aromatic and heterocyclic proton signals of the indole product would emerge and grow.

A hypothetical dataset for the in-situ NMR monitoring of a reaction involving Propanal, 2-methyl-, phenylhydrazone is presented below. This table illustrates how the relative concentrations of the starting material and product could be tracked over time by integrating their respective NMR signals.

Table 1: Hypothetical In-Situ ¹H NMR Reaction Monitoring Data for the Transformation of Propanal, 2-methyl-, Phenylhydrazone

| Time (minutes) | Relative Integral of Propanal, 2-methyl-, phenylhydrazone | Relative Integral of Product | % Conversion |

|---|---|---|---|

| 0 | 1.00 | 0.00 | 0 |

| 10 | 0.85 | 0.15 | 15 |

| 20 | 0.72 | 0.28 | 28 |

| 30 | 0.60 | 0.40 | 40 |

| 60 | 0.35 | 0.65 | 65 |

| 90 | 0.18 | 0.82 | 82 |

| 120 | 0.05 | 0.95 | 95 |

Kinetic Studies of Hydrazone Transformations

Kinetic studies of hydrazone transformations, such as isomerization and hydrolysis, provide quantitative data on reaction rates and help to elucidate the factors influencing these processes. Hydrazones can exist as E and Z isomers, and the kinetics of their interconversion can be investigated under various conditions, such as in the presence of acid or base catalysts. acs.org

The rate of hydrazone transformations can be influenced by several factors, including the structure of the hydrazone, solvent polarity, temperature, and the presence of catalysts. For example, the isomerization of some hydrazones has been shown to proceed through a rotation mechanism, which is influenced by solvent polarity. nih.gov In some cases, the isomerization process can involve a hydrazone-azo tautomerization followed by rotation around a C-N single bond. acs.org

Table 2: Illustrative Kinetic Data for a Hydrazone Transformation

| Condition | Temperature (°C) | Rate Constant (k) (s⁻¹) | Half-life (t₁/₂) (s) |

|---|---|---|---|

| Uncatalyzed | 25 | 1.2 x 10⁻⁵ | 57762 |

| Acid-Catalyzed | 25 | 3.4 x 10⁻³ | 204 |

| Uncatalyzed | 50 | 4.5 x 10⁻⁵ | 15403 |

| Acid-Catalyzed | 50 | 9.8 x 10⁻³ | 71 |

Spectroscopic Characterization and Structure Elucidation of Propanal, 2 Methyl , Phenylhydrazone

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule.

The ¹H NMR spectrum of Propanal, 2-methyl-, phenylhydrazone is predicted to show distinct signals for each non-equivalent proton in the molecule. The spectrum would be significantly different from that of its precursor, 2-methylpropanal, which displays signals for two methyl groups, one methine proton, and one aldehydic proton. docbrown.info For the phenylhydrazone product, the key resonances are anticipated in the aromatic, imine, amine, and aliphatic regions.

The phenyl group protons typically appear as a complex multiplet in the aromatic region (δ 7.5-6.8 ppm). The proton attached to the imine carbon (CH=N) is expected to resonate downfield due to the deshielding effect of the C=N double bond. The N-H proton signal is often broad and its chemical shift can vary depending on the solvent and concentration. The isopropyl group gives rise to a doublet for the six equivalent methyl protons and a multiplet for the single methine proton, with their chemical shifts influenced by the adjacent imine group.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for Propanal, 2-methyl-, phenylhydrazone

| Proton Group | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| Phenyl Protons (C₆H₅) | 6.8 - 7.5 | Multiplet (m) | 5H |

| Amine Proton (N-H) | Variable (Broad) | Singlet (s, br) | 1H |

| Imine Proton (CH=N) | ~7.5 | Doublet (d) | 1H |

| Methine Proton (CH) | 2.5 - 3.0 | Multiplet (m) | 1H |

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For the precursor 2-methylpropanal, three distinct carbon signals are observed, including a signal for the carbonyl carbon at approximately 204.9 ppm. docbrown.info Upon formation of the phenylhydrazone, this carbonyl signal disappears and is replaced by a signal for the imine carbon (C=N).

The spectrum of Propanal, 2-methyl-, phenylhydrazone is expected to show a total of seven distinct signals: four for the phenyl ring (with two carbons being equivalent by symmetry), one for the imine carbon, and two for the isopropyl group carbons. The imine carbon is typically found in the range of 140-160 ppm. The aromatic carbons resonate in the 110-150 ppm region, while the aliphatic carbons of the isopropyl group appear upfield.

Table 2: Predicted ¹³C NMR Chemical Shifts for Propanal, 2-methyl-, phenylhydrazone

| Carbon Group | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Imine Carbon (C=N) | 140 - 160 |

| Phenyl Carbon (C-N) | 140 - 145 |

| Phenyl Carbons (ortho, meta, para) | 110 - 130 |

| Methine Carbon (CH) | 30 - 40 |

Infrared (IR) Spectroscopy

Infrared spectroscopy is instrumental in identifying the functional groups present in a molecule. The IR spectrum of Propanal, 2-methyl-, phenylhydrazone is defined by the absence of the strong carbonyl (C=O) absorption band that is characteristic of the starting aldehyde, 2-methylpropanal (typically around 1720-1740 cm⁻¹). docbrown.infodocbrown.info Instead, new characteristic bands appear that confirm the formation of the phenylhydrazone.

Key diagnostic absorptions include a medium intensity N-H stretching vibration around 3300 cm⁻¹, a C=N stretching vibration in the 1650-1600 cm⁻¹ region, and C-N stretching vibrations. Additionally, the spectrum will feature aromatic C-H stretching vibrations above 3000 cm⁻¹ and aromatic C=C ring stretching vibrations in the 1600-1450 cm⁻¹ region. The aliphatic C-H stretching vibrations from the isopropyl group are expected in the 2970-2850 cm⁻¹ range.

Table 3: Characteristic IR Absorption Bands for Propanal, 2-methyl-, phenylhydrazone

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H | Stretch | ~3300 | Medium |

| Aromatic C-H | Stretch | 3100 - 3000 | Medium-Weak |

| Aliphatic C-H | Stretch | 2970 - 2850 | Strong |

| C=N | Stretch | 1650 - 1600 | Medium |

| Aromatic C=C | Ring Stretch | 1600 - 1450 | Medium-Strong |

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a compound. For Propanal, 2-methyl-, phenylhydrazone, the electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at an m/z (mass-to-charge ratio) of 162, corresponding to its molecular weight.

The fragmentation pattern offers further structural evidence. Common fragmentation pathways for phenylhydrazones include cleavage of the N-N bond and loss of alkyl fragments. edpsciences.org Key expected fragments for this compound would include ions resulting from the loss of an isopropyl group ([M-43]⁺), and fragments corresponding to the phenylhydrazone moiety.

Table 4: Predicted Key Fragments in the Mass Spectrum of Propanal, 2-methyl-, phenylhydrazone

| m/z Value | Proposed Fragment Identity |

|---|---|

| 162 | [M]⁺ (Molecular Ion) |

| 147 | [M - CH₃]⁺ |

| 119 | [M - C₃H₇]⁺ |

| 91 | [C₆H₅N]⁺ |

X-ray Diffraction Crystallography for Solid-State Structure

X-ray analysis would unambiguously determine bond lengths, bond angles, and torsional angles within the molecule. It would confirm the stereochemistry at the C=N double bond, establishing whether the E or Z isomer is present in the crystal lattice. mdpi.com Furthermore, this method would reveal the planarity of the phenylhydrazone system and detail any intermolecular interactions, such as hydrogen bonding involving the N-H group, which dictate the crystal packing arrangement.

Advanced Spectroscopic Methods in Analysis

For a complete and unambiguous structural assignment, advanced spectroscopic methods are often employed. Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be particularly useful. A COSY spectrum would establish the connectivity between protons, for instance, confirming the coupling between the methine proton and the methyl protons of the isopropyl group. An HSQC spectrum would correlate each proton with its directly attached carbon atom, allowing for the definitive assignment of all signals in the ¹H and ¹³C NMR spectra.

Hyphenated techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful tools for separating the compound from a mixture and obtaining its mass spectrum for identification. edpsciences.org Additionally, computational chemistry can be used to predict spectroscopic data (NMR, IR), which can then be compared with experimental results to further validate the proposed structure.

Dual-Wavelength Detection in High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of components in a mixture. The use of a UV-Vis spectrophotometric detector, particularly with dual-wavelength capabilities, enhances the analytical power of HPLC for compounds like Propanal, 2-methyl-, phenylhydrazone. The derivatization of aldehydes and ketones with reagents like phenylhydrazine (B124118) to form phenylhydrazones is a common strategy to improve their chromatographic behavior and detection sensitivity. nih.gov

The principle behind dual-wavelength detection involves monitoring the absorbance of the eluent at two distinct wavelengths simultaneously. This approach offers several advantages, including the ability to enhance selectivity, identify co-eluting peaks, and assess peak purity. For phenylhydrazones, the selection of wavelengths is guided by their UV-Vis absorption spectra, which typically exhibit characteristic absorption bands. Phenylhydrazone derivatives of aldehydes possess strong absorption in the ultraviolet-visible (UV-Vis) spectral region, making them suitable for HPLC analysis with UV detection. researchgate.net

In the case of Propanal, 2-methyl-, phenylhydrazone, the conjugated system formed by the phenyl ring and the hydrazone group gives rise to distinct electronic transitions. These transitions, typically π → π* transitions, result in strong absorbance at specific wavelengths. While the exact absorption maxima for Propanal, 2-methyl-, phenylhydrazone are not extensively reported, analogous phenylhydrazone derivatives of other aldehydes show strong absorbance in the UV region. For instance, various substituted benzaldehyde phenylhydrazones have been characterized using UV-Visible spectroscopy. researchgate.net The formation of phenylhydrazone derivatives significantly increases the sensitivity for UV detection during HPLC separation. nih.gov

The strategic selection of two wavelengths for HPLC analysis can be illustrated with a hypothetical scenario based on the typical spectroscopic properties of phenylhydrazones. One wavelength could be set at the absorption maximum (λmax) to ensure high sensitivity for quantification, while a second wavelength could be chosen at a point on the spectral slope or at another absorption band to provide information about peak purity.

Table 1: Illustrative Dual-Wavelength HPLC Parameters for Phenylhydrazone Analysis

| Parameter | Value | Purpose |

| Wavelength 1 (λ1) | ~λmax | Primary quantification, high sensitivity |

| Wavelength 2 (λ2) | ~λshoulder or secondary peak | Peak purity assessment, confirmation of identity |

| Ratio (Aλ1 / Aλ2) | Constant for a pure compound | Used to verify the purity of the chromatographic peak |

Note: The specific wavelengths would need to be determined experimentally by acquiring the UV-Vis spectrum of a pure standard of Propanal, 2-methyl-, phenylhydrazone.

The application of dual-wavelength detection would allow for the robust analysis of Propanal, 2-methyl-, phenylhydrazone in complex matrices, providing both quantitative data and a degree of qualitative confirmation.

Quantum Yield Investigations in Spectroscopic Assays

Quantum yield (Φ) is a critical parameter in photochemistry and fluorescence spectroscopy, representing the efficiency of a particular photophysical process. For a fluorescent molecule, the fluorescence quantum yield (Φf) is the ratio of the number of photons emitted to the number of photons absorbed. Investigations into the quantum yield of Propanal, 2-methyl-, phenylhydrazone can provide valuable information about its electronic structure and excited-state dynamics.

The fluorescence properties of phenylhydrazones are highly dependent on their molecular structure, including the nature of the aldehyde or ketone precursor and any substituents on the phenyl ring. The introduction of electron-donating or electron-withdrawing groups can significantly influence the fluorescence intensity and quantum yield. rsc.org For instance, the incorporation of electron-donating substituents has been reported to enhance fluorescence intensity and quantum yield in phenylhydrazone derivatives. rsc.org Conversely, strong electron-withdrawing groups, such as nitro groups, can lead to the quenching of fluorescence. rsc.org

The quantum yield is influenced by the competition between radiative (fluorescence) and non-radiative decay pathways from the excited state. Factors that can affect the quantum yield of Propanal, 2-methyl-, phenylhydrazone include:

Molecular Rigidity: Increased rigidity in the molecular structure can restrict vibrational and rotational modes of non-radiative decay, leading to a higher quantum yield.

Solvent Polarity: The polarity of the solvent can influence the energy levels of the excited state and affect the rates of radiative and non-radiative decay.

Presence of Quenchers: Other molecules in the solution can deactivate the excited state through processes like intersystem crossing or energy transfer, thereby reducing the quantum yield.

Table 2: Representative Fluorescence Quantum Yields of Hydrazone Derivatives

| Hydrazone Derivative | Solvent | Quantum Yield (Φf) |

| Hydrazone from Aliphatic Aldehyde | Dioxane | 0.11 nih.gov |

| Hydrazone from Aromatic Aldehyde | Dioxane | 0.21 nih.gov |

Note: This table presents data for analogous compounds to illustrate the range of quantum yields observed in hydrazones. The quantum yield of Propanal, 2-methyl-, phenylhydrazone would need to be experimentally determined.

The investigation of the quantum yield of Propanal, 2-methyl-, phenylhydrazone would be crucial for applications where its fluorescent properties are utilized, such as in the development of fluorescent probes or in fluorescence-based analytical assays.

Theoretical and Computational Studies on Propanal, 2 Methyl , Phenylhydrazone

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, enabling the prediction of molecular structure, properties, and reactivity from first principles. These methods solve the Schrödinger equation, or approximations of it, to determine the electronic wavefunction and energy of a molecule. For a molecule like Propanal, 2-methyl-, phenylhydrazone, these calculations can elucidate its stable conformations, electronic orbital energies, and the nature of its chemical bonds.

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a widely used computational method that simplifies the many-electron problem by focusing on the electron density rather than the complex many-electron wavefunction. This approach offers a favorable balance between computational accuracy and cost, making it suitable for a wide range of chemical systems. DFT calculations are instrumental in determining the electronic structure and predicting the chemical reactivity of molecules like phenylhydrazones.

The accuracy of DFT calculations is critically dependent on the choice of the exchange-correlation functional and the basis set. The functional approximates the complex exchange and correlation energies of the electrons, while the basis set is a set of mathematical functions used to build the molecular orbitals.

Functionals : Different functionals are designed to perform well for specific types of chemical problems.

B3LYP (Becke, three-parameter, Lee-Yang-Parr) is a hybrid functional that combines a portion of exact Hartree-Fock exchange with DFT exchange and correlation. It is one of the most widely used functionals due to its robust performance for a variety of molecular properties, including geometry and vibrational frequencies of hydrazones. scirp.orgmdpi.comnih.gov

M06-2X (Minnesota functional) is a high-nonlocality hybrid meta-GGA functional. It is particularly well-suited for systems where non-covalent interactions, such as dispersion forces, are important. It also provides high accuracy for thermochemistry and barrier heights.

Basis Sets : The basis set determines the flexibility the calculation has to model the shape of the molecular orbitals.

Pople-style basis sets , such as 6-31G(d,p) or 6-311++G(d,p) , are commonly used. The numbers indicate the number of functions used to describe core and valence orbitals. The letters indicate the addition of polarization functions (d,p) to allow for orbital shape distortion and diffuse functions (+) to better describe weakly bound electrons. Larger basis sets like 6-311++G(d,p) generally provide more accurate results.

The selection of a specific functional and basis set, such as B3LYP/6-311+G(d,p), represents a well-established level of theory for obtaining reliable geometries and electronic properties for organic molecules like phenylhydrazones.

A primary application of DFT is molecular geometry optimization, a process that computationally determines the most stable three-dimensional arrangement of atoms in a molecule—the structure corresponding to a minimum on the potential energy surface. This process yields crucial structural parameters such as bond lengths, bond angles, and dihedral (torsion) angles.

Below is a table showing typical calculated bond lengths and angles for the key hydrazone moiety, illustrated with data for a generic phenylhydrazone system optimized at the B3LYP level of theory.

| Parameter | Atoms | Typical Calculated Value |

|---|---|---|

| Bond Length (Å) | C=N | ~1.29 Å |

| N-N | ~1.36 Å | |

| N-C (phenyl) | ~1.41 Å | |

| Bond Angle (°) | C-N-N | ~117° |

| C=N-N | ~121° | |

| N-N-C (phenyl) | ~120° |

Note: The data in this table is illustrative for a typical phenylhydrazone and does not represent specific calculated values for Propanal, 2-methyl-, phenylhydrazone.

Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species.

HOMO : This orbital can be considered the valence orbital most available to donate electrons in a reaction. Its energy level (EHOMO) is related to the molecule's ionization potential and its ability to act as a nucleophile or electron donor.

LUMO : This is the lowest energy orbital available to accept electrons. Its energy level (ELUMO) is related to the electron affinity and the molecule's ability to act as an electrophile or electron acceptor.

HOMO-LUMO Gap (ΔE) : The energy difference between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical indicator of molecular stability and reactivity. A large gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a molecule is more reactive.

For Propanal, 2-methyl-, phenylhydrazone, the HOMO is expected to have significant electron density on the phenyl ring and the nitrogen atoms, while the LUMO is likely a π* orbital distributed over the C=N bond and the phenyl ring.

Specific FMO calculations for Propanal, 2-methyl-, phenylhydrazone are not available in the literature. However, studies on benzaldehyde phenylhydrazone provide illustrative values. One DFT study reported a HOMO energy of -6.19 eV and a LUMO energy of -1.863 eV. Another calculation at the B3LYP/6-311++G(d,p) level yielded a gap of 4.465 eV.

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -6.19 |

| LUMO | -1.863 |

| HOMO-LUMO Gap (ΔE) | 4.327 |

Note: The data presented is for the related compound benzaldehyde phenylhydrazone for illustrative purposes.

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions

Natural Bond Orbital (NBO) analysis is a theoretical method used to interpret a calculated wavefunction in terms of the familiar Lewis structure concepts of localized bonds, lone pairs, and core orbitals. longdom.org It provides a quantitative picture of bonding and intramolecular charge transfer (ICT) by examining delocalization effects.

For Propanal, 2-methyl-, phenylhydrazone, key NBO interactions would include:

Delocalization of the lone pair electrons on the nitrogen atoms (nN) into the antibonding π* orbitals of the phenyl ring and the C=N bond.

Interactions between the π orbitals of the phenyl ring and the π* orbital of the C=N bond.

These interactions are responsible for the conjugation throughout the molecule and contribute significantly to its electronic properties and stability. While a specific NBO analysis for Propanal, 2-methyl-, phenylhydrazone has not been reported, the table below illustrates the type of data obtained from such a calculation.

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP(1) N(amine) | π* (C=N) | Data Not Available |

| LP(1) N(amine) | π* (Cphenyl-Cphenyl) | Data Not Available |

| π (C=N) | π* (Cphenyl-Cphenyl) | Data Not Available |

| π (Cphenyl-Cphenyl) | π* (C=N) | Data Not Available |

Note: This table is a template showing the expected output of an NBO analysis; specific values for Propanal, 2-methyl-, phenylhydrazone are not available in the reviewed literature.

Quantum Theory of Atoms in Molecules (QTAIM)

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for partitioning a molecule's electron density into atomic basins, allowing for the definition of atoms and chemical bonds based on the topology of the electron density (ρ). ijcce.ac.ir This analysis identifies critical points in the electron density where the gradient is zero.

Of particular importance is the Bond Critical Point (BCP) , which is found along the path of maximum electron density between two bonded atoms (the bond path). researchgate.net The properties of the electron density at the BCP provide quantitative information about the nature and strength of the chemical bond. Key descriptors at the BCP include:

Electron Density (ρ(r)) : The magnitude of ρ(r) at the BCP correlates with the bond order; higher values indicate stronger bonds.

Laplacian of Electron Density (∇²ρ(r)) : The sign of the Laplacian indicates the nature of the interaction. A negative value (∇²ρ(r) < 0) signifies a concentration of electron density, characteristic of shared-shell (covalent) interactions. A positive value (∇²ρ(r) > 0) indicates a depletion of electron density, typical of closed-shell interactions like ionic bonds, hydrogen bonds, and van der Waals forces. researchgate.net

A QTAIM analysis of Propanal, 2-methyl-, phenylhydrazone would characterize the covalent nature of the C-C, C-H, C-N, N-N, and C=N bonds. For instance, the C=N double bond would be expected to show a higher ρ(r) value and a negative ∇²ρ(r) compared to the C-N or N-N single bonds. No specific QTAIM studies on this molecule have been found in the literature.

| Bond | ρ(r) (a.u.) | ∇²ρ(r) (a.u.) | Bond Type Indicated |

|---|---|---|---|

| C=N | Data Not Available | Data Not Available | Covalent (shared-shell) |

| N-N | Data Not Available | Data Not Available | Covalent (shared-shell) |

| N-Cphenyl | Data Not Available | Data Not Available | Covalent (shared-shell) |

Note: This table illustrates the type of data generated by a QTAIM analysis. Specific values for Propanal, 2-methyl-, phenylhydrazone are not available in the reviewed literature.

Thermodynamic Property Calculations

DFT calculations, using methods such as B3LYP with a suitable basis set (e.g., 6-311++G**), can be used to determine key thermodynamic parameters in the gas phase and in solution. nih.gov These calculations typically involve geometry optimization to find the lowest energy conformation of the molecule, followed by frequency calculations to obtain thermodynamic data. mdpi.com

Table 1: Calculated Thermodynamic Properties of a Representative Phenylhydrazone Derivative

| Thermodynamic Property | Gas Phase Value | Solvated Phase Value |

|---|---|---|

| Total Energy (au) | -889.560233 | -889.580733 |

| Enthalpy (kcal/mol) | - | - |

| Gibbs Free Energy (kcal/mol) | - | - |

Note: The values in this table are representative of a pyrazole-phenylhydrazine derivative and are intended to illustrate the type of data obtained from DFT calculations. Specific values for Propanal, 2-methyl-, phenylhydrazone would require dedicated computational studies. nih.gov

The total energy values indicate greater stability in the solvated phase compared to the gas phase, which is expected for polar molecules. nih.gov These calculations can also yield other important properties such as the dipole moment, ionization potential, and electron affinity, which provide insights into the molecule's reactivity and intermolecular interactions. ekb.eg

Mechanistic Studies through Computational Modeling

Computational modeling is an invaluable tool for investigating reaction mechanisms at a molecular level. For phenylhydrazones, this includes studying transition states of key reactions and exploring potential proton transfer pathways.

Propanal, 2-methyl-, phenylhydrazone is an intermediate in the Fischer indole (B1671886) synthesis, a classic reaction for forming indoles from phenylhydrazines and carbonyl compounds. wikipedia.orgalfa-chemistry.com The mechanism of this reaction involves a crucial nih.govnih.gov-sigmatropic rearrangement, the transition state of which has been a subject of computational studies. nih.govjk-sci.com

Computational analysis of the Fischer indole synthesis reveals that the reaction can proceed through thermal or acid-catalyzed pathways. nih.gov In the absence of an acid catalyst, the activation barrier for the nih.govnih.gov-sigmatropic rearrangement is significantly high. However, protonation of one of the nitrogen atoms of the ene-hydrazine intermediate substantially lowers the activation energy by stabilizing the transition state. nih.gov

Table 2: Calculated Activation Energies for the nih.govnih.gov-Sigmatropic Rearrangement in a Model Phenylhydrazone System

| Reaction Pathway | Relative Free Energy of Transition State (kcal/mol) |

|---|---|

| Thermal | 43.7 |

| Nα-protonated | ~30-32 |

Source: Adapted from computational studies on the Fischer indole synthesis. nih.gov The values are for a model system and illustrate the significant effect of acid catalysis.

These computational findings help to explain why the Fischer indole synthesis is typically carried out under acidic conditions. nih.gov The analysis of the transition state geometry provides further insights into the concerted but asynchronous nature of the bond-forming and bond-breaking processes. nih.gov

Proton transfer is a fundamental process in many chemical and biological reactions involving phenylhydrazones. Intramolecular proton transfer can lead to tautomerism, significantly affecting the compound's structure and reactivity. acs.org Computational methods can map the potential energy surface for proton transfer, identifying the transition states and intermediates involved. nih.gov

In systems analogous to Propanal, 2-methyl-, phenylhydrazone, DFT calculations have been used to study the proton transfer between nitrogen atoms. nih.gov These studies can determine the relative stabilities of different tautomers and the energy barriers separating them. For example, in the keto-hydrazone/azo-enol tautomerism, computational studies can elucidate the energetics of the proton transfer within the intramolecular hydrogen bond. acs.org

Furthermore, computational models can simulate the dynamics of proton transfer, predicting the timescale of these events. semanticscholar.org Such studies are crucial for understanding photoisomerization processes that may involve excited-state intramolecular proton transfer (ESIPT). nih.gov

Applications of Computational Chemistry in Functional Organic Materials

The modular nature and responsive properties of the hydrazone group make it a valuable building block for functional organic materials. nih.gov Computational chemistry plays a vital role in the design and understanding of these materials. nih.govrsc.org

Theoretical calculations can predict the electronic and photophysical properties of new hydrazone-based materials, guiding synthetic efforts towards compounds with desired functionalities such as molecular switches, sensors, and nonlinear optical (NLO) materials. mdpi.comresearchgate.net For instance, DFT and time-dependent DFT (TD-DFT) calculations can be used to predict the absorption and emission spectra of novel fluorophores. nih.gov

In the context of molecular switches, computational modeling can elucidate the mechanism of E/Z isomerization around the C=N double bond, which can be triggered by external stimuli like light or changes in pH. nih.gov Understanding these mechanisms at a molecular level is essential for designing more efficient and robust molecular machines.

Furthermore, computational studies can investigate the self-assembly of hydrazone derivatives into larger supramolecular structures, predicting their organization and properties. This is particularly relevant for the development of new liquid crystals and other ordered materials.

Stereochemical and Tautomeric Considerations in Propanal, 2 Methyl , Phenylhydrazone Systems

E/Z Isomerism in Hydrazone and Hydrazonoyl Structures

The carbon-nitrogen double bond (C=N) in hydrazones, including Propanal, 2-methyl-, phenylhydrazone, is characterized by restricted rotation, leading to the possibility of geometric isomerism. nih.gov This phenomenon, known as E/Z isomerism, results in two distinct stereoisomers, designated as E (entgegen, opposite) and Z (zusammen, together) based on the Cahn-Ingold-Prelog priority rules.

For Propanal, 2-methyl-, phenylhydrazone, the isomers are defined by the spatial arrangement of the phenylamino group and the hydrogen atom relative to the C=N double bond. The stability of these isomers is influenced by several factors, including steric hindrance and potential intramolecular interactions. Generally, the Z isomer of hydrazones can be thermodynamically more stable than the E isomer. mdpi.com This stability can sometimes be attributed to the formation of intramolecular hydrogen bonds, which is a possibility in certain substituted hydrazone structures. nih.govresearchgate.net

The interconversion between E and Z isomers is not spontaneous at room temperature but can be induced photochemically or through acid catalysis. nih.gov For instance, irradiation with UV light can lead to the conversion of the more stable E form to the less stable Z isomer. nih.gov Similarly, the presence of acid can facilitate isomerization, leading to an equilibrium mixture of the two forms. nih.gov In the case of acetaldehyde- and propanal-2,4-dinitrophenylhydrazones, an equilibrium Z/E ratio is observed in phosphoric acid solutions. nih.gov

Tautomerism of Arylhydrazonals and Related Derivatives

Arylhydrazones of aldehydes and ketones, such as Propanal, 2-methyl-, phenylhydrazone, can exist in different tautomeric forms. Tautomers are constitutional isomers that readily interconvert, most commonly through the migration of a proton. The principal tautomeric forms for this compound are the hydrazone, azo (or ene-hydrazine), and azo-enol forms.

The equilibrium between these forms is a dynamic process influenced by factors like the solvent, temperature, and the electronic nature of substituents on the aromatic ring. researchgate.netunifr.ch

Hydrazone Form : This is generally the most stable and predominant form for phenylhydrazones derived from simple aliphatic aldehydes. It features a C=N double bond and an N-H bond.

Azo Form (Ene-hydrazine) : This tautomer is formed by the migration of a proton from the α-carbon of the aldehyde moiety to the imine nitrogen. This results in a C=C double bond and an N=N double bond. While a key intermediate in reactions like the Fischer indole (B1671886) synthesis, the ene-hydrazine form is typically present in very low concentrations in the equilibrium mixture.

Azo-enol Form : If the parent carbonyl compound has enolizable protons, an azo-enol tautomer can also exist.

Studies on similar systems have shown that the hydrazone form is favored, but the equilibrium can be shifted. purdue.edu The position of this equilibrium is crucial as it dictates the compound's reactivity, particularly in acid-catalyzed cyclization reactions where the ene-hydrazine tautomer is a necessary intermediate. wikipedia.org

| Tautomeric Form | Key Structural Features | General Stability |

|---|---|---|

| Hydrazone | C=N-NH | Generally the most stable form |

| Azo (Ene-hydrazine) | C=C-N=N | Less stable; key reactive intermediate |

Regioselectivity in Cyclization Reactions

One of the most significant reactions of arylhydrazones is the Fischer indole synthesis, an acid-catalyzed thermal cyclization to form indole derivatives. wikipedia.orgthermofisher.com The regioselectivity of this reaction is a critical consideration when the carbonyl precursor is an unsymmetrical ketone. However, in the case of Propanal, 2-methyl-, phenylhydrazone, the aldehyde has only one α-carbon (the methine group) bearing a proton.

The mechanism of the Fischer indole synthesis proceeds through the following key steps:

Tautomerization of the phenylhydrazone to its ene-hydrazine form under acidic conditions. byjus.com

A jk-sci.comjk-sci.com-sigmatropic rearrangement of the protonated ene-hydrazine, which breaks the N-N bond and forms a new C-C bond. jk-sci.com

Rearomatization of the benzene ring.

Intramolecular cyclization followed by the elimination of an ammonia molecule to yield the final indole ring. wikipedia.org

For Propanal, 2-methyl-, phenylhydrazone, the formation of the ene-hydrazine can only occur in one direction, by involving the proton on the C2 carbon of the original propanal unit. This removes the ambiguity of which α-carbon participates in the initial tautomerization step. Consequently, the subsequent jk-sci.comjk-sci.com-sigmatropic rearrangement is directed to a specific position on the phenyl ring, leading to a single, predictable indole product. The reaction is therefore highly regioselective, yielding 3,3-dimethyl-3H-indole as the primary intermediate which rearranges to the more stable 2,3-dimethylindole.

The regiochemical outcome is thus dictated by the structure of the starting aldehyde. Factors such as steric effects and the acidity of the medium can influence the reaction rate and yield but not the regioselectivity in this specific case. byjus.comthermofisher.com

| Reaction | Key Intermediate | Regiochemical Outcome | Governing Factors |

|---|---|---|---|

| Fischer Indole Synthesis | Ene-hydrazine | Formation of 2,3-dimethylindole | Structure of the starting aldehyde (2-methylpropanal) |

Conclusion and Future Research Directions

Summary of Current Research Landscape

The current body of scientific literature does not extensively focus on Propanal, 2-methyl-, phenylhydrazone as a standalone compound of interest. Instead, its significance is derived from its position within the well-established class of arylhydrazones. The research landscape can be summarized by a few key points:

Key Intermediate Status: Arylhydrazones are widely recognized not as final products, but as crucial intermediates in organic synthesis. minia.edu.egwikipedia.orgthermofisher.combyjus.com Their formation from an aldehyde or ketone is a foundational step for subsequent, more complex reactions.

Fischer Indole (B1671886) Synthesis: The most prominent role for phenylhydrazones, including the title compound, is as the starting material for the Fischer indole synthesis, a historic and powerful method for creating indole rings discovered by Emil Fischer in 1883. wikipedia.orgtestbook.comnih.gov

Bioactivity Exploration: The broader class of hydrazones is frequently investigated for a wide range of biological activities, which drives the synthesis of diverse derivatives. nih.govscirp.org

Research, therefore, treats Propanal, 2-methyl-, phenylhydrazone less as a subject of isolated study and more as a potential building block for constructing larger, more functional molecules like substituted indoles and other heterocyclic systems.

Emerging Synthetic Strategies

The preparation of Propanal, 2-methyl-, phenylhydrazone and its analogs is evolving from classical methods towards more efficient and sustainable strategies.

The traditional synthesis involves a direct condensation reaction between phenylhydrazine (B124118) and 2-methylpropanal (isobutyraldehyde). nih.gov This reaction is typically carried out in a suitable solvent, sometimes with the addition of a few drops of an acid catalyst like acetic acid to facilitate the dehydration process. nih.gov